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molecular formula C14H11ClO2 B8611403 [5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone CAS No. 61019-12-3

[5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone

Cat. No. B8611403
M. Wt: 246.69 g/mol
InChI Key: FBQOYYFMRSYMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966771

Procedure details

To a stirring mixture of 128 g (0.96 mole) of AlCl3 and 720 ml of CS2 was added portionwise 100 g (0.96 mole) of cyclopropanecarboxylic acid chloride while keeping the temperature below 30° by means of an ice bath. A solution of 172 g (0.96 mole) of 2-(4-chlorophenyl)furan in 480 ml of CS2 was added dropwise while maintaining the temperature between 10°-15° with large volume of HCl gas being given off. The reaction mixture was stirred in an ice bath for 15 minutes, allowed to warm to room temperature over a one hour period, and then added to 2000 ml of ice/water. The aqueous layer was separated from the CS2 layer and extracted with 2 × 500 ml portions of CH2Cl2. The CS2 and CH2Cl2 layers were combined, were washed with 1000 ml of 6% Na2CO3 solution and with 1000 ml of water, and then dried over magnesium sulfate. The solvent was removed on a rotary evaporator leaving red-brown residue which was extracted several times with boiling hexane. The combined hexane extracts were cooled and the resulting solid filtered and air dried to yield 41 g (17%) of product. An analytical sample was prepared by recrystallizing a sample from hexane/Darco, m.p. 88°-89°.
Name
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
172 g
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Five
Yield
17%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH:5]1([C:8](Cl)=[O:9])[CH2:7][CH2:6]1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[O:19][CH:20]=[CH:21][CH:22]=2)=[CH:14][CH:13]=1.Cl>C(=S)=S>[CH:5]1([C:8]([C:20]2[O:19][C:18]([C:15]3[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=3)=[CH:22][CH:21]=2)=[O:9])[CH2:7][CH2:6]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
720 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
172 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC=CC1
Name
Quantity
480 mL
Type
solvent
Smiles
C(=S)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ice water
Quantity
2000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in an ice bath for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30°
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the CS2 layer
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 × 500 ml portions of CH2Cl2
WASH
Type
WASH
Details
were washed with 1000 ml of 6% Na2CO3 solution and with 1000 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving red-brown residue which
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with boiling hexane
TEMPERATURE
Type
TEMPERATURE
Details
The combined hexane extracts were cooled
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)C(=O)C=1OC(=CC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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